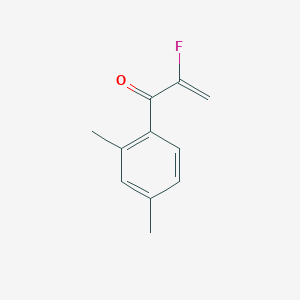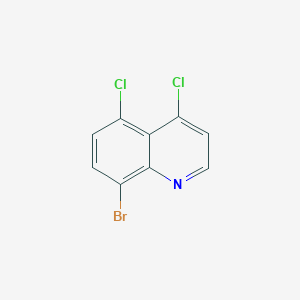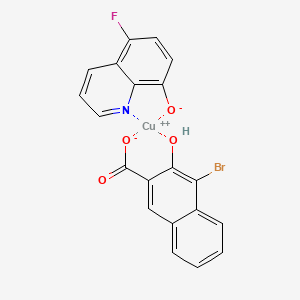
1-(2,4-Dimethylphenyl)-2-fluoro-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylphenyl)-2-fluoro-2-propen-1-one is an organic compound characterized by a fluorinated propenone structure attached to a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-2-fluoro-2-propen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzaldehyde and a fluorinated acetone derivative.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired propenone structure.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature and pH.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Dimethylphenyl)-2-fluoro-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethylphenyl)-2-fluoro-2-propen-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(2,4-Dimethylphenyl)-2-fluoro-2-propen-1-one exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dimethylphenyl)-2-propen-1-one: Lacks the fluorine atom, resulting in different reactivity and properties.
1-(2,4-Dimethylphenyl)-2-chloro-2-propen-1-one: Contains a chlorine atom instead of fluorine, which affects its chemical behavior and applications.
This comprehensive overview highlights the significance of 1-(2,4-Dimethylphenyl)-2-fluoro-2-propen-1-one in various scientific and industrial fields. Its unique properties and versatile reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
30005-17-5 |
|---|---|
Molekularformel |
C11H11FO |
Molekulargewicht |
178.20 g/mol |
IUPAC-Name |
1-(2,4-dimethylphenyl)-2-fluoroprop-2-en-1-one |
InChI |
InChI=1S/C11H11FO/c1-7-4-5-10(8(2)6-7)11(13)9(3)12/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
DWMHVXKKASIVPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)C(=C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one](/img/structure/B12834348.png)
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-1-acetoxyethane](/img/structure/B12834351.png)
![4-[2-(1-Carboxy-ethylamino)-phenyl]-butyric acid ethylester;Hydrochloride](/img/structure/B12834359.png)

![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride](/img/structure/B12834368.png)


![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)


![3-Bromo-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12834440.png)
